molecular formula C8H8N2S B13642220 N-methylthieno[3,2-b]pyridin-7-amine

N-methylthieno[3,2-b]pyridin-7-amine

Cat. No.: B13642220
M. Wt: 164.23 g/mol
InChI Key: SZTXIJXDEPIRMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methylthieno[3,2-b]pyridin-7-amine ( 1536121-81-9) is a high-purity organic compound with the molecular formula C8H8N2S and a molecular weight of 164.23 g/mol . This chemical belongs to the thienopyridine class of heterocyclic compounds, which consist of a thiophene ring fused to a pyridine ring . Thienopyridine derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. Recent research highlights the potential of thieno[3,2-b]pyridine-based compounds in developing novel therapeutics. A notable 2022 patent indicates that specific thieno[3,2-b]pyridin-7-amine compounds are investigated for the treatment of familial dysautonomia . Furthermore, studies have demonstrated that various thieno[3,2-b]pyridine derivatives exhibit potent antitumor activity. For instance, some functionalized derivatives have shown efficacy in inhibiting cell growth in triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231 and MDA-MB-468, by causing a decrease in proliferating cells and inducing cell cycle arrest in the G0/G1 phase . The structural motif of this compound class is also frequently explored in kinase inhibition research . This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions. Please refer to the Safety Datasheet for comprehensive handling and hazard information.

Properties

Molecular Formula

C8H8N2S

Molecular Weight

164.23 g/mol

IUPAC Name

N-methylthieno[3,2-b]pyridin-7-amine

InChI

InChI=1S/C8H8N2S/c1-9-6-2-4-10-7-3-5-11-8(6)7/h2-5H,1H3,(H,9,10)

InChI Key

SZTXIJXDEPIRMN-UHFFFAOYSA-N

Canonical SMILES

CNC1=C2C(=NC=C1)C=CS2

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions

One of the primary synthetic approaches to this compound involves palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings. These methods utilize halogenated thienopyridine precursors and boron-containing reagents under palladium catalysis to construct the fused heterocyclic framework efficiently.

  • Typical Reaction Conditions:

    • Catalyst: Pd(dppf)·CH2Cl2 (1–4 mol%)
    • Base: Potassium carbonate (K2CO3), typically 6 equivalents
    • Solvent: Mixtures of dimethoxyethane (DME) and water (3:1)
    • Temperature: Approximately 100 °C
    • Reaction Time: 3–4.5 hours
  • Example:
    Preparation of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates, which are structurally related to this compound, was achieved with yields ranging from 35% to 84% depending on the substituents on the aryl groups (Table 1). Electron-donating groups (EDGs) such as methyl and methoxy provided higher yields, while electron-withdrawing groups (EWGs) gave moderate yields.

Entry Substituent on Aryl Ring Yield (%)
2a Phenyl (Ph) 84
2b para-Methyl (p-Me) 75
2c para-Methoxy (p-OMe) 70
2e para-Chloro (p-Cl) 82
2f para-Trifluoromethyl 50
2g Pyridine heterocycle 65
2h Furan heterocycle 60

Table 1: Yields of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates via Suzuki-Miyaura coupling

Comparative Analysis of Preparation Methods

Method Key Features Advantages Limitations
Palladium-Catalyzed Cross-Coupling Efficient C-C bond formation, broad substrate scope High yields, structural diversity Requires expensive catalysts, sensitive to air/moisture
Intramolecular Heteroannulation One-pot process, uses functionalized thiophenes High yields, versatile substitution Multi-step precursor synthesis
Multi-Step Functionalized Thiophene Classical approach with acylation and cyclization Well-established, scalable Longer synthesis time, moderate yields
Methylation/Amination Final functionalization steps Direct installation of functional groups Requires careful reaction control

Research Discoveries and Applications Related to Synthesis

  • This compound and its derivatives have been studied extensively for their role as splicing modulators, with demonstrated ability to correct pre-mRNA splicing defects in genetic disorders.
  • The electronic nature of substituents on the thienopyridine ring significantly influences both the chemical reactivity during synthesis and the biological activity of the compounds.
  • Recent patents describe optimized synthetic routes that improve yield and purity by fine-tuning catalyst systems and reaction conditions, particularly in palladium-catalyzed cross-couplings.
  • Fluorescent properties of some substituted thieno-fused heterocycles suggest potential applications in bioimaging and diagnostic tools.

Chemical Reactions Analysis

Types of Reactions

N-methylthieno[3,2-b]pyridin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methylthieno[3,2-b]pyridin-7-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-methylthieno[3,2-b]pyridin-7-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Antitumor Derivatives

  • N-(3-Methoxyphenyl) and N-(2-Methoxyphenyl)thieno[3,2-b]pyridin-7-amine (Compounds 1 and 2) Structure: Methoxy groups at the ortho or para positions of the N-aryl substituent. Properties: Exhibit strong intramolecular charge transfer (ICT) in polar media, enhancing fluorescence for tracking . Bioactivity: Demonstrated potent antitumor effects with GI₅₀ values < 1 µM in human tumor cell lines (e.g., breast, lung). Encapsulation in magnetoliposomes (>75% efficiency) improved delivery, enabling dual chemotherapy and magnetic hyperthermia applications .

Neuroprotective Agents

  • PTC258 (2-[(2S)-2-Aminopropyl]-5-chloro-3-methyl-N-(2-thienylmethyl)thieno[3,2-b]pyridin-7-amine) Structure: Chloro and methyl groups on the thienopyridine core; bulky N-(2-thienylmethyl) substituent. Synthesis: Multi-step process involving Boc protection and deprotection (42.7% yield) . Bioactivity: Orally active compound targeting gait ataxia and retinal degeneration, with >99% purity confirmed by NMR and LC/MS .
  • BK50118-A (N-Phenylthieno[3,2-b]pyridin-7-amine) Structure: Simple N-phenyl substitution. Properties: Colorless solid (98% yield); ¹H NMR (CDCl₃) shows aromatic proton signals at δ 7.19–8.42 . Bioactivity: Inhibits ubiquitin-specific protease-13 (USP-13), alleviating neurodegenerative pathology .

Halogen-Substituted Derivatives

  • 3-Bromothieno[3,2-b]pyridin-7-amine Structure: Bromine at position 3 of the thienopyridine core. Properties: Enhanced reactivity for further functionalization (e.g., Suzuki coupling). Solubility influenced by sulfur and amino groups .

Fluorinated Derivatives

  • N-(3-Fluorophenyl) and N-(4-Fluorophenyl)thieno[3,2-b]pyridin-7-amine (3b and 3c) Synthesis: Prepared via nucleophilic substitution (83–80% yield) . Properties:
  • 3b : Melting point 186–187°C; ¹H NMR δ 6.56 (s, NH) .
  • 3c: Melting point 184–185°C; ¹³C NMR δ 157.8 (CF) .

Comparative Data Table

Compound Name Substituents Bioactivity Key Data Source
N-(3-Methoxyphenyl)thieno[3,2-b]pyridin-7-amine 3-OCH₃ on N-aryl Antitumor (GI₅₀ <1 µM) Encapsulation efficiency >75% in magnetoliposomes [1, 3]
PTC258 5-Cl, 3-CH₃, N-(2-thienylmethyl) Neuroprotection 42.7% synthesis yield; >99% purity [2, 4]
BK50118-A N-Ph USP-13 inhibition ¹H NMR δ 8.42 (d, J=5.4 Hz); HRMS m/z 227.0639 [8]
3-Bromothieno[3,2-b]pyridin-7-amine 3-Br Synthetic intermediate Discontinued commercial availability [9]
N-(3-Fluorophenyl)thieno[3,2-b]pyridin-7-amine 3-F on N-aryl Not reported Mp 186–187°C; HRMS m/z 244.0473 [7]

Biological Activity

N-methylthieno[3,2-b]pyridin-7-amine is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Overview of Biological Activities

This compound has been investigated for several biological activities, including:

  • Antimicrobial Properties : It exhibits significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.
  • Anticancer Effects : The compound shows potential in inhibiting cancer cell proliferation and inducing apoptosis in tumor cells.
  • Anti-inflammatory Activity : Research indicates that it may modulate inflammatory pathways.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against Pseudomonas aeruginosa (MIC = 0.21 µM)
AnticancerInduces apoptosis in MDA-MB-231 breast cancer cells
Anti-inflammatoryModulates cytokine production

The biological effects of this compound are attributed to its interaction with specific molecular targets. The compound is believed to bind to various enzymes and receptors, influencing their activity. For instance:

  • Inhibition of Enzymes : It has been noted for its inhibitory effects on key enzymes involved in cancer progression, such as Pim-1 kinase and DNA gyrase.
  • Receptor Modulation : The compound may interact with receptors involved in inflammatory responses and cell proliferation.

Case Study: Anticancer Activity

A study evaluating the effects of this compound on the MDA-MB-231 breast cancer cell line demonstrated its potential as an anticancer agent. The treatment resulted in:

  • Cell Cycle Arrest : The compound increased the proportion of cells in the G0/G1 phase while decreasing those in the S phase.
  • Apoptotic Induction : Flow cytometry analysis indicated a significant increase in apoptotic cells following treatment.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other thienopyridine derivatives but exhibits unique biological properties due to its specific methylation. A comparison with related compounds highlights its distinctiveness:

Table 2: Comparison with Similar Compounds

CompoundBiological ActivityUnique Features
Thieno[2,3-b]pyridineAnticancer, anti-inflammatoryDifferent substitution patterns
Thieno[3,2-b]pyridineAntimicrobial, cytotoxicVarying methylation affecting activity
This compoundAntimicrobial, anticancerSpecific methylation enhancing potency

Q & A

Q. What are the standard synthetic protocols for preparing N-methylthieno[3,2-b]pyridin-7-amine derivatives, and how can reaction conditions be optimized for high yields?

The synthesis typically involves Buchwald-Hartwig amination between 7-chlorothieno[3,2-b]pyridine and methylamine derivatives. Key optimizations include:

  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reactivity .
  • Temperature and time : Reactions at 100°C for 24 hours achieve >90% conversion .
  • Purification : Flash chromatography (hexanes/EtOAc, 1:1) yields >95% purity. For high yields (up to 98%), use a 2:1 amine-to-substrate ratio and inert atmospheres to prevent oxidation .

Q. What analytical techniques are essential for confirming the structural integrity of this compound derivatives?

  • 1H/13C NMR : Resolves aryl substituent effects (e.g., NH signal broadening at δ 8.43 ppm in DMSO-d6 indicates hydrogen bonding) .
  • HRMS (EI-TOF) : Confirms molecular weight with <0.0004 Da deviation (e.g., C14H12N2OS: calc. 256.0670, found 256.0675) .
  • Variable-temperature NMR : Resolves tautomerism in conflicting NH signals (e.g., meta- vs. para-substituted aryl groups) .

Advanced Research Questions

Q. How do substituent positions on the aryl group influence the antitumor activity of thieno[3,2-b]pyridin-7-amine analogs?

  • Meta-substituents (e.g., 3-methoxyphenyl) enhance cytotoxicity by 40% compared to ortho/para variants due to optimal π-π stacking with DNA topoisomerase II .
  • Electron-donating groups (EDGs) improve cellular uptake, while bulky substituents reduce membrane permeability. Molecular docking shows a 15° dihedral angle maximizes target binding .

Q. How should researchers address contradictory biological activity data between in vitro and in vivo studies?

Discrepancies arise from:

  • Hepatic metabolism : Track active metabolites via LC-MS/MS pharmacokinetic profiling .
  • Tumor model selection : Use orthotopic models (vs. subcutaneous xenografts) to account for stromal interactions .
  • Statistical reconciliation : Apply multivariate ANOVA considering tumor penetration (MALDI-IMS) and ABCG2 transporter expression .

Q. What formulation strategies improve the bioavailability of thieno[3,2-b]pyridin-7-amine-based antitumor agents?

  • Magnetoliposomes (60–80 nm diameter) increase plasma half-life 3-fold. PEG-2000 surface functionalization enhances tumor accumulation via the EPR effect .
  • pH-sensitive liposomes release 85% payload at tumor pH (6.5) with <5% leakage in circulation. Achieve >90% loading efficiency using ethanol injection at 4:1 lipid:drug ratios .

Methodological Challenges

Q. How can conflicting spectral data (e.g., NMR signal broadening) be resolved during characterization?

  • For NH proton broadening, use 2D COSY and DEPT-135 editing to distinguish tautomerism from hydrogen bonding .
  • 13C NMR with cryoprobes improves sensitivity for low-abundance carbons (e.g., CF signals in fluorophenyl derivatives) .

Q. What techniques optimize crystallization of poorly soluble derivatives?

  • Mixed-solvent recrystallization : EtOAc/hexanes gradients resolve oils .
  • Microwave-assisted crystallization at 60°C enhances crystal lattice formation. Monitor purity via HPLC (C18 column, 0.1% TFA modifier) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.